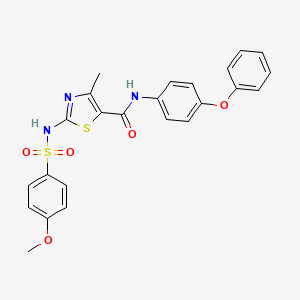
2-(4-methoxyphenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-THIAZOLECARBOXAMIDE, 2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 5-THIAZOLECARBOXAMIDE, 2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)- involves several steps, including the formation of the thiazole ring and subsequent functionalizationThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Aplicaciones Científicas De Investigación
5-THIAZOLECARBOXAMIDE, 2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)- has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a cyclooxygenase (COX) inhibitor, which makes it a potential candidate for the development of anti-inflammatory drugs . Additionally, its cytotoxic properties have been evaluated for potential use in cancer treatment . In the industrial sector, it may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. As a COX inhibitor, it binds to the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. The compound’s cytotoxic effects are believed to be due to its ability to induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Compared to other thiazole derivatives, 5-THIAZOLECARBOXAMIDE, 2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)- stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. Similar compounds include other thiazole derivatives such as dabrafenib, dasatinib, and ixabepilone, which are used in cancer treatment . the specific arrangement of methoxyphenyl and phenoxyphenyl groups in this compound provides it with unique properties that may offer advantages in certain applications.
Propiedades
Fórmula molecular |
C24H21N3O5S2 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C24H21N3O5S2/c1-16-22(33-24(25-16)27-34(29,30)21-14-12-18(31-2)13-15-21)23(28)26-17-8-10-20(11-9-17)32-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
MXWCMKQPDYDQCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















